4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid
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Overview
Description
4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a benzoic acid moiety
Preparation Methods
One common synthetic route involves the Mannich reaction, which is used to incorporate the piperazine moiety into the compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to modulate the pharmacokinetic properties of the compound, enhancing its binding affinity and selectivity for certain biological targets . The methoxyphenyl group may also contribute to the compound’s activity by interacting with hydrophobic pockets in the target proteins .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives, such as para-Methoxyphenylpiperazine and pyridazinones containing the methoxyphenylpiperazine moiety . These compounds share structural similarities but may differ in their pharmacological profiles and therapeutic applications. The unique combination of the piperazine ring, methoxyphenyl group, and benzoic acid moiety in 4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid distinguishes it from other related compounds .
Properties
IUPAC Name |
4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-30-19-5-3-2-4-17(19)23-10-12-24(13-11-23)18-14-20(26)25(21(18)27)16-8-6-15(7-9-16)22(28)29/h2-9,18H,10-14H2,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTRXHGJJRPAST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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